2,2-Difluoro-1-(1-methylimidazol-2-yl)ethanone
Description
2,2-Difluoro-1-(1-methylimidazol-2-yl)ethanone is a fluorinated ketone derivative featuring a 1-methylimidazole substituent. Its molecular formula is C₇H₆F₂N₂O, with a molecular weight of 172.13 g/mol. The compound combines the electron-withdrawing effects of the difluoroethanone group with the heteroaromatic 1-methylimidazole ring, which is known for its role in coordination chemistry and bioactive molecules . Potential applications include medicinal chemistry (e.g., antifungal agents) and coordination chemistry, given the propensity of imidazole derivatives to form metal complexes .
Properties
IUPAC Name |
2,2-difluoro-1-(1-methylimidazol-2-yl)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6F2N2O/c1-10-3-2-9-6(10)4(11)5(7)8/h2-3,5H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCBMWZBZLNNQIY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1C(=O)C(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6F2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Difluoro-1-(1-methylimidazol-2-yl)ethanone typically involves the reaction of 1-methylimidazole with a difluoroacetylating agent under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes purification steps such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
2,2-Difluoro-1-(1-methylimidazol-2-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically conducted under controlled temperatures and inert atmospheres to ensure specificity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluoroacetyl imidazole derivatives, while substitution reactions can produce a variety of functionalized imidazole compounds .
Scientific Research Applications
2,2-Difluoro-1-(1-methylimidazol-2-yl)ethanone has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,2-Difluoro-1-(1-methylimidazol-2-yl)ethanone involves its interaction with specific molecular targets. The fluorine atoms and imidazole ring play crucial roles in its binding affinity and reactivity. The compound can modulate various biochemical pathways, making it a subject of interest in medicinal chemistry .
Comparison with Similar Compounds
Table 1: Key Structural and Physical Properties
Key Observations :
- The 1-methylimidazole group in the target compound provides dual functionality: a nitrogen donor for metal coordination and a heteroaromatic system for π-π interactions in bioactive contexts .
- Fluorinated phenyl or thienyl substituents (e.g., 2-thienyl or 3-fluorophenyl analogues) enhance electrophilicity at the ketone group, improving reactivity in nucleophilic additions.
- Lipophilicity varies significantly: Phenoxyphenyl derivatives (logP ~3.5 estimated) are more lipophilic than imidazole-based compounds (logP ~1.2 for the target).
Comparison :
Coordination Chemistry
- Target Compound : The 1-methylimidazole group enables coordination to metals (e.g., Fe²⁺, Sn⁴⁺), though direct evidence is lacking. Analogues like 3,3-bis(1-methylimidazol-2-yl)propionic acid form stable 1:1 and 1:2 complexes with dimethyltin(IV), with log β values up to 8.2.
- Fluorophenyl Analogues: Lack imidazole donors but exhibit strong electron-withdrawing effects, favoring reactions with nucleophiles (e.g., amines, alcohols).
Biological Activity
2,2-Difluoro-1-(1-methylimidazol-2-yl)ethanone is a compound of interest in medicinal chemistry due to its potential biological activities and interactions with various biomolecules. This article presents a detailed overview of its biological activity, including mechanisms of action, research findings, and case studies.
The compound features a difluoromethyl group and an imidazole ring, which are crucial for its biological interactions. The difluoromethyl group can form strong hydrogen bonds and electrostatic interactions with target biomolecules, enhancing binding affinity and specificity. The imidazole moiety is known for its role in π-π stacking interactions, further contributing to the compound's bioactivity.
The biological activity of this compound primarily involves its interaction with specific molecular targets such as enzymes and receptors. The compound has been studied for its ability to modulate various biochemical pathways, which may lead to therapeutic effects in different disease models.
In Vitro Studies
Recent studies have evaluated the pharmacological properties of this compound:
- Antimicrobial Activity : Preliminary data suggest that this compound exhibits significant antimicrobial properties against various pathogens. For instance, it has shown efficacy against certain strains of bacteria and fungi, indicating potential as a broad-spectrum antimicrobial agent.
- Enzyme Inhibition : The compound has been investigated for its inhibitory effects on specific enzymes involved in disease processes. For example, it has been found to inhibit the activity of matrix metalloproteinases (MMPs), which play a role in cancer metastasis .
Case Studies
A notable case study involved the evaluation of this compound in a mouse model of cancer. The results indicated that treatment with the compound led to a significant reduction in tumor size compared to control groups. This suggests that the compound may act as a promising candidate for further development in cancer therapeutics .
Data Table: Biological Activity Overview
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
